molecular formula C27H26ClN3O2S B12008480 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone CAS No. 585553-89-5

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

Cat. No.: B12008480
CAS No.: 585553-89-5
M. Wt: 492.0 g/mol
InChI Key: ARSWPOPNHVHVQJ-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone is a complex organic compound with the molecular formula C27H26ClN3O2S and a molecular weight of 492.044 g/mol . This compound is characterized by the presence of a triazole ring, a sulfanyl group, and various substituted phenyl groups, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfanyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone include:

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring, aromatic substituents, and a sulfenamide linkage. Its molecular formula is C28H29ClN4O2SC_{28}H_{29}ClN_4O_2S, with a molecular weight of approximately 516.7 g/mol. The presence of functional groups such as the triazole and chlorophenyl moieties suggests potential interactions with biological targets.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that similar triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with analogous structures have demonstrated cytotoxic effects against melanoma (SK-MEL-2) and breast cancer (MDA-MB-231) cell lines, suggesting that this compound may also possess similar activity.

Compound Name Cell Line Tested IC50 (µM) Activity
Triazole Derivative ASK-MEL-23.3Strong cytotoxicity
Triazole Derivative BMDA-MB-23142.67High inhibitory activity

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies suggest that derivatives of triazoles exhibit moderate to good antibacterial and antifungal activities. For example, compounds structurally related to this triazole derivative have been reported to be effective against both Gram-positive and Gram-negative bacteria.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Potential interactions with various receptors could modulate signaling pathways associated with cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A series of case studies highlight the biological efficacy of this compound:

  • Study on Anticancer Efficacy :
    • Researchers synthesized several derivatives of the triazole compound and tested their effects on cancer cell lines.
    • Results indicated that modifications in substituents significantly affected cytotoxicity, with certain derivatives showing IC50 values lower than standard chemotherapeutic agents.
  • Antimicrobial Screening :
    • A study evaluated the antibacterial activity against common pathogens such as E. coli and S. aureus.
    • The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Properties

CAS No.

585553-89-5

Molecular Formula

C27H26ClN3O2S

Molecular Weight

492.0 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C27H26ClN3O2S/c1-27(2,3)20-9-5-19(6-10-20)25-29-30-26(31(25)22-13-15-23(33-4)16-14-22)34-17-24(32)18-7-11-21(28)12-8-18/h5-16H,17H2,1-4H3

InChI Key

ARSWPOPNHVHVQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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